REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([O:31][CH3:32])[cH:11][c:12]2[c:13]([O:19][c:20]3[c:21]([F:30])[c:22]4[cH:23][c:24]([CH3:29])[nH:25][c:26]4[cH:27][cH:28]3)[n:14][cH:15][n:16][c:17]2[cH:18]1.[CH3:37][C:38]#[N:39].[CH3:45][CH2:46][O:47][C:48](=[O:49])[CH3:50].[CH:33]([O-:34])=[O:35].[NH4+:36].[O:40]=[CH:41][N:42]([CH3:43])[CH3:44]>>[OH:8][c:9]1[c:10]([O:31][CH3:32])[cH:11][c:12]2[c:13]([O:19][c:20]3[c:21]([F:30])[c:22]4[cH:23][c:24]([CH3:29])[nH:25][c:26]4[cH:27][cH:28]3)[n:14][cH:15][n:16][c:17]2[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Oc3ccc4[nH]c(C)cc4c3F)ncnc2cc1OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1cc2c(Oc3ccc4[nH]c(C)cc4c3F)ncnc2cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |